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Compound of Interest

Compound Name: Velusetrag hydrochloride

Cat. No.: B1683486 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the clinical trial endpoints for Velusetrag
hydrochloride in the treatment of gastroparesis, benchmarked against other prokinetic agents.

The information is intended to support research, scientific discovery, and drug development in

this challenging therapeutic area.

Comparative Analysis of Efficacy and Safety
Endpoints
The following tables summarize the key quantitative data from clinical trials of Velusetrag and

comparator drugs, focusing on primary and secondary endpoints related to symptom

improvement and gastric emptying, as well as safety and tolerability.

Table 1: Efficacy Endpoints in Gastroparesis Clinical
Trials
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Drug (Trial
Identifier)

Primary
Endpoint(s)

Key Secondary
Endpoint(s)

Results

Velusetrag (Phase 2b;

NCT02267525)

Change from baseline

in the 7-day mean

Gastroparesis

Cardinal Symptom

Index 24-hour

composite score

(GCSI-24H) at week

4.[1][2]

Change from baseline

in Gastroparesis

Rating Scale (GRS)

total score, gastric

emptying time, and

individual GCSI

subscale scores.

5 mg dose showed a

statistically significant

improvement in GCSI

score (nominal

p=0.0327) and GRS

total score (nominal

p=0.0159) at 4 weeks

compared to placebo.

[3] Significant

improvement in

gastric emptying time

was also observed

(nominal p<0.001).

Higher doses (15 mg

and 30 mg) did not

show significant

symptom

improvement despite

improving gastric

emptying.

Velusetrag (Phase 2;

NCT01718938)

Proportion of subjects

with a ≥20% reduction

from baseline in

gastric emptying half-

time (GE t1/2) on day

7.[4]

Absolute and percent

change from baseline

in GE t1/2.[4]

30 mg dose

significantly increased

the proportion of

subjects achieving the

primary endpoint

compared to placebo

(52% vs 5%,

P=0.002).[4]

Metoclopramide

(NCT00845858)

Change from baseline

to week 4 in the

Modified

Gastroparesis

Cardinal Symptom

Index-Daily Diary

Not specified in the

provided results.

Statistically significant

improvements were

noted for nausea and

postprandial fullness

in a 3-week study.[6] A

Phase 3 study of a
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(mGCSI-DD) total

score.[5]

nasal spray

formulation did not

meet its primary

endpoint in the overall

population but showed

significant relief for

women with

moderate-to-severe

symptoms.[7][8]

Domperidone (DOM-

USA-5)

Improvement in total

symptom score

(nausea, abdominal

distention/bloating,

early satiety, vomiting,

and abdominal pain)

after 4 weeks of open-

label treatment.[9]

Deterioration in total

symptom scores

during a 4-week

withdrawal phase.[9]

77% of patients

showed significant

symptom

improvement in the

open-label phase.[9]

During the withdrawal

phase, the placebo

group had a

significantly greater

deterioration in

symptom scores

compared to the

domperidone group.

[9]

Prucalopride

(NCT02510976)

Change in cumulative

meal-related

symptoms.[10][11]

Change in gastric

emptying rate.[10]

Significantly improved

total GCSI score and

its subscales

compared to placebo.

[12] Also significantly

enhanced gastric half

emptying time.[12]

Table 2: Safety and Tolerability Endpoints
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Drug Common Adverse Events Serious Adverse Events

Velusetrag

Diarrhea, nausea, vomiting

(rates were numerically highest

in the 15 and 30 mg arms).[3]

Rates of serious adverse

events were comparable

between the 5 mg dose and

placebo.[3] No deaths were

reported in the Phase 2b study.

[3]

Metoclopramide

Drowsiness, dizziness,

restlessness, and risk of

tardive dyskinesia with long-

term use.

Tardive dyskinesia.

Domperidone

Dry mouth, headache,

dizziness.[13] Potential for

cardiac side effects (QTc

prolongation).[14]

Cardiac arrhythmias.[14]

Prucalopride
Headache, nausea, abdominal

pain, diarrhea.[15]

Generally well-tolerated with a

favorable cardiac safety profile.

[12]

Experimental Protocols
Gastric Emptying Scintigraphy (GES)
Gastric emptying scintigraphy is the gold standard for objectively measuring the rate at which

food leaves the stomach.[16]

Patient Preparation: Patients are typically required to discontinue medications that may affect

gastric emptying for 48-72 hours prior to the test.[17] This includes prokinetic agents and

opiate analgesics.[17] Smoking should also be ceased the night before the test.[18] Patients

are required to be nil by mouth from midnight before the study.[18]

Standardized Meal: A standardized low-fat, egg-white meal is consumed by the patient within

10 minutes.[16][19] The meal is radiolabeled with 0.5 to 1.0 mCi of 99mTc-sulfur colloid.[16]
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Imaging Protocol: Imaging is performed at 0, 1, 2, and 4 hours after meal ingestion.[19] One-

minute images are acquired at each time point.[16]

Data Analysis: The percentage of gastric retention is calculated at each time point by

measuring the amount of radioactivity remaining in the stomach. Delayed gastric emptying is

diagnosed if retention is >90% at 1 hour, >60% at 2 hours, or >10% at 4 hours.[20]

Patient-Reported Outcome (PRO) Measures
Gastroparesis Cardinal Symptom Index (GCSI)

The GCSI is a validated patient-reported outcome measure used to assess the severity of

gastroparesis symptoms.[3][21]

Administration: Patients rate the severity of nine symptoms over the past two weeks on a

Likert scale from 0 (none) to 5 (very severe).[22][23]

Subscales: The nine items are grouped into three subscales:

Nausea/Vomiting (3 items: nausea, retching, vomiting)[24]

Postprandial Fullness/Early Satiety (4 items: stomach fullness, unable to finish a normal-

sized meal, feeling excessively full after meals, loss of appetite)[24]

Bloating (2 items: bloating, stomach visibly larger)[24]

Scoring: A total GCSI score is calculated as the average of the three subscale scores.[3]

Gastroparesis Cardinal Symptom Index - Daily Diary (GCSI-DD)

A daily diary version of the GCSI was developed to minimize recall bias.[25]

Administration: Patients record the severity of five key symptoms (nausea, early satiety,

postprandial fullness, upper abdominal pain, and number of vomiting episodes) over the last

24 hours.[26]

Scoring: Four of the symptoms are rated on a 0-4 scale (none to very severe).[26] Vomiting

is assessed as the number of episodes, capped at four.[26] The total daily score is the sum
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of the item scores divided by five.[26]

Gastroparesis Rating Scale (GRS)

The GRS is a proprietary patient-reported outcome tool that assesses the severity, frequency,

and timing of seven symptom domains, including the three covered by the GCSI.[3]

Visualizing the Clinical Trial Workflow
The following diagram illustrates a typical workflow for a clinical trial investigating a new

treatment for gastroparesis.

Screening & Baseline

Treatment Phase

Follow-up & Analysis

Patient Screening
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Baseline Assessment
(GCSI, Gastric Emptying, etc.) Randomization

Treatment Group
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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